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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization
of N-isopropylamphetamine, a psychostimulant of the substituted amphetamine class. This
document details the primary synthetic methodologies, including reductive amination and the
Leuckart reaction, offering detailed experimental protocols. Furthermore, it outlines the
analytical characterization of the synthesized compound using modern spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass
Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in
structured tables, and key experimental workflows and reaction pathways are visualized using
Graphviz diagrams for enhanced clarity and understanding.

Introduction

N-isopropylamphetamine, also known as 1-phenyl-N-(propan-2-yl)propan-2-amine, is a
substituted phenethylamine and an isomer of propylamphetamine.[1][2] The introduction of an
isopropyl group to the amine reportedly reduces its stimulant activity while significantly
increasing its duration of action.[2] A thorough understanding of its synthesis and
characterization is crucial for forensic analysis, pharmacological research, and the
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development of new chemical entities. This guide presents two principal methods for its
synthesis starting from phenyl-2-propanone (P2P), a common precursor.[3]

Synthesis of N-isopropylamphetamine

The synthesis of N-isopropylamphetamine can be effectively achieved through two primary
routes: reductive amination of phenyl-2-propanone and the Leuckart reaction. Both methods
are widely applicable in the synthesis of amines.

Reductive Amination

Reductive amination involves the reaction of a ketone (phenyl-2-propanone) with an amine
(isopropylamine) to form an imine intermediate, which is then reduced in situ to the
corresponding secondary amine.[4][5] Common reducing agents for this one-pot reaction
include sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBHsCN).[1][5]

e Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve phenyl-2-propanone (1 equivalent) and isopropylamine (1.5 equivalents)
in a suitable solvent such as methanol or ethanol.

e Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (1.5
equivalents) portion-wise to control the exothermic reaction.

¢ Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, quench the excess reducing agent by the careful
addition of water. Remove the organic solvent under reduced pressure.

o Extraction: Add water to the residue and extract the aqueous layer with a suitable organic
solvent (e.qg., diethyl ether or dichloromethane) three times.

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. The
solvent is then removed by rotary evaporation to yield the crude N-isopropylamphetamine
free base. Further purification can be achieved by vacuum distillation.

Leuckart Reaction
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The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds
using formic acid or its derivatives as both the reducing agent and the nitrogen source.[6]
When reacting phenyl-2-propanone with N-isopropylformamide or a mixture of isopropylamine
and formic acid at high temperatures, N-formyl-N-isopropylamphetamine is formed as an
intermediate, which is then hydrolyzed to yield the final product.[7][8]

e Reaction Setup: In a flask equipped for distillation, combine phenyl-2-propanone (1
equivalent) with an excess of N-isopropylformamide or a mixture of isopropylamine (2-3
equivalents) and formic acid (2-3 equivalents).

e Heating: Heat the mixture to 160-180°C. Water and other volatile byproducts will distill off.
The reaction is typically continued for several hours.

» Hydrolysis of the Intermediate: After cooling, the reaction mixture containing the N-formyl
intermediate is hydrolyzed by refluxing with an aqueous acid solution (e.g., hydrochloric
acid).

» Basification and Extraction: The acidic solution is cooled and then made basic with a strong
base (e.g., sodium hydroxide). The liberated N-isopropylamphetamine free base is then
extracted with an organic solvent.

 Purification: The combined organic extracts are dried and the solvent is evaporated. The
crude product is then purified by vacuum distillation.

A patent describing the asymmetric synthesis of related phenylisopropylamines reports yields
of approximately 60%.[9]

Synthesis of N-isopropylamphetamine
Hydrochloride

For easier handling, purification, and storage, the free base of N-isopropylamphetamine is
often converted to its hydrochloride salt.

Experimental Protocol: Salt Formation

 Dissolve the purified N-isopropylamphetamine free base in a minimal amount of a suitable
anhydrous solvent like diethyl ether or isopropanol.
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o Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCI in
isopropanol, while stirring until precipitation is complete.

o Collect the precipitated N-isopropylamphetamine hydrochloride by filtration.
e Wash the crystals with a small amount of cold, anhydrous diethyl ether.
e Dry the product under vacuum to obtain a crystalline solid.[10]

Data Presentation

The following tables summarize the key quantitative data for N-isopropylamphetamine and its
hydrochloride salt.

Property Value

Molecular Formula C12H19N

Molecular Weight 177.29 g/mol
Appearance Colorless oil (free base)
Boiling Point Not definitively reported

N-isopropylamphetamine Hydrochloride

Molecular Formula C12H20CIN

Molecular Weight 213.75 g/mol
Appearance White crystalline solid
Melting Point Not definitively reported

Table 1: Physical and Chemical Properties of N-isopropylamphetamine and its Hydrochloride
Salt.[11][12]

Characterization

The synthesized N-isopropylamphetamine must be thoroughly characterized to confirm its
identity and purity. The following spectroscopic techniques are essential for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[13]

e 1H NMR: The proton NMR spectrum of N-isopropylamphetamine is expected to show
distinct signals corresponding to the aromatic protons of the phenyl ring, the methine and
methyl protons of the propyl chain, and the methine and methyl protons of the isopropyl

group.

e 13C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in
the molecule, providing further confirmation of the carbon skeleton.

1H NMR Chemical Shift o ] ]
(Predicted) (bpm) Multiplicity Integration Assignment
Phenyl-H 71-73 Multiplet 5H CeHs-

CH-N (isopropyl) 2.8-3.0 Septet 1H -CH(CH3s)2
CH-N (propyl) 26-2.8 Sextet 1H -CH(CHs)CHa-
CHz-Ph 24-26 Multiplet 2H -CH2-CeHs
CHs (propyl) 1.0-1.2 Doublet 3H -CH(CH3)-
CHs (isopropyl) 09-11 Doublet 6H -CH(CH3)2

Table 2: Predicted *H NMR Spectral Data for N-isopropylamphetamine.
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13C NMR (Predicted) Chemical Shift (ppm) Assignment

Aromatic C (quaternary) ~140 C-1 of Phenyl

Aromatic CH 126 - 129 C-2, C-3, C-4 of Phenyl
CH-N (propyl) ~55-60 -CH(CHs)CHa2-

CH-N (isopropyl) ~45-50 -CH(CHs3s)2

CHz-Ph ~40-45 -CH2-CeHs

CHs (propyl) ~20 -CH(CH3)-

CHs (isopropyl) ~23 -CH(CHs3s)2

Table 3: Predicted 3C NMR Spectral Data for N-isopropylamphetamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a crucial technique for both the identification and purity assessment of volatile
compounds. The gas chromatogram will show the retention time of N-isopropylamphetamine,
and the mass spectrum will provide its fragmentation pattern, which is a molecular fingerprint.
[14]

o Expected Fragmentation: The electron ionization (EI) mass spectrum of N-
isopropylamphetamine is expected to show a molecular ion peak (M*) at m/z 177. The
fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the nitrogen
atom. The base peak is anticipated to be at m/z 86, resulting from the cleavage of the bond
between the alpha and beta carbons of the propyl side chain, forming the
[CH(CH3)NHCH(CHs)2]* ion. Another significant fragment would be the tropylium ion at m/z
91, characteristic of compounds containing a benzyl group.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16]

o Expected Absorptions: The IR spectrum of N-isopropylamphetamine is expected to exhibit
the following characteristic absorption bands:
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o N-H stretch: A weak to medium band around 3300-3500 cm~1 for the secondary amine.
[17]

o C-H stretch (aromatic): Bands above 3000 cm~1.
o C-H stretch (aliphatic): Bands below 3000 cm~1.

o C=C stretch (aromatic): Overtone and combination bands in the 1600-2000 cm~1 region
and fundamental vibrations around 1450-1600 cm~2.

o C-N stretch: In the 1020-1250 cm~1 region.

o C-H bend (out-of-plane): Strong absorptions in the 690-900 cm~1 region, indicative of the
substitution pattern of the aromatic ring.

Expected Wavenumber

Functional Group Vibrational Mode
(cm~)
Secondary Amine N-H Stretch 3300 - 3500 (weak-medium)
Aromatic Ring C-H Stretch > 3000
Aliphatic Chains C-H Stretch < 3000
Aromatic Ring C=C Stretch 1450 - 1600
Amine C-N Stretch 1020 - 1250

Table 4: Key Infrared Absorption Frequencies for N-isopropylamphetamine.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.
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Caption: Synthetic pathways for N-isopropylamphetamine.
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Caption: General experimental workflow for synthesis.
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Caption: Workflow for hydrochloride salt formation.

Conclusion

This technical guide has detailed the synthesis and characterization of N-
isopropylamphetamine. The reductive amination and Leuckart reaction provide viable
synthetic routes from phenyl-2-propanone. The described analytical techniques—NMR, GC-
MS, and IR spectroscopy—are essential for the unambiguous identification and purity
assessment of the final product. The provided protocols and data serve as a valuable resource
for researchers in the fields of medicinal chemistry, pharmacology, and forensic science.
Further research to determine a definitive melting point for the hydrochloride salt and to obtain
high-resolution spectral data would be beneficial for the complete characterization of this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Characterization of N-isopropylamphetamine]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b12803118#synthesis-and-characterization-of-n-
isopropylamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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